![molecular formula C24H23NO6 B11014965 (2S)-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11014965.png)
(2S)-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The chromen ring system can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chromen rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with various enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Chromene Derivatives: Compounds with a chromene ring system, which exhibit similar chemical reactivity and applications.
Uniqueness
2-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]-2-PHENYLACETIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H23NO6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H23NO6/c1-13-11-18(20-16-9-6-10-17(16)24(29)31-19(20)12-13)30-14(2)22(26)25-21(23(27)28)15-7-4-3-5-8-15/h3-5,7-8,11-12,14,21H,6,9-10H2,1-2H3,(H,25,26)(H,27,28)/t14?,21-/m0/s1 |
InChI Key |
DSAGYHKERFGOOJ-YNNZGITBSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


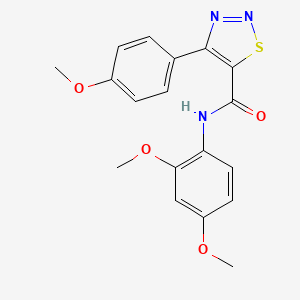
![N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11014890.png)
![N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11014895.png)
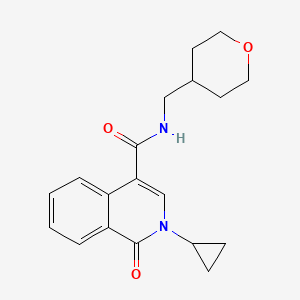
![4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B11014903.png)
![3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11014909.png)
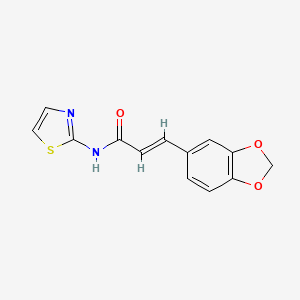
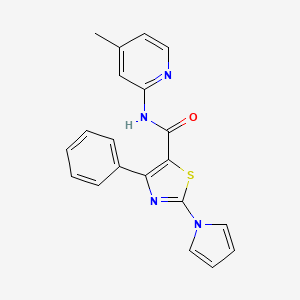
![ethyl 4-methyl-2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11014921.png)
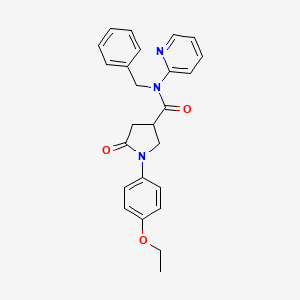
![2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone](/img/structure/B11014930.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B11014948.png)
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11014951.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B11014958.png)
